molecular formula C12H10Cl2N2 B175869 4,4'-Bis(chloromethyl)-2,2'-bipyridyl CAS No. 138219-98-4

4,4'-Bis(chloromethyl)-2,2'-bipyridyl

Cat. No.: B175869
CAS No.: 138219-98-4
M. Wt: 253.12 g/mol
InChI Key: VZKSOWFFOHQARA-UHFFFAOYSA-N
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Description

4,4’-Bis(chloromethyl)-2,2’-bipyridyl is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of two chloromethyl groups attached to the 4 and 4’ positions of the bipyridine structure. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(chloromethyl)-2,2’-bipyridyl typically involves the chloromethylation of 4,4’-dimethyl-2,2’-bipyridine. One common method includes the use of hexachloroethane and cesium fluoride in acetonitrile as the solvent. The reaction is carried out at 60°C for approximately 3.5 hours .

Industrial Production Methods

In industrial settings, the production of 4,4’-Bis(chloromethyl)-2,2’-bipyridyl may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(chloromethyl)-2,2’-bipyridyl undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The bipyridine core can participate in redox reactions, altering its electronic properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions typically occur under mild conditions with the presence of a base.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the chloromethyl groups.

    Oxidation and Reduction: Products include oxidized or reduced forms of the bipyridine core, which can have different electronic properties.

Scientific Research Applications

4,4’-Bis(chloromethyl)-2,2’-bipyridyl has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(chloromethyl)-1,1’-biphenyl: Similar in structure but with a biphenyl core instead of bipyridine.

    4,4’-Bis(bromomethyl)-2,2’-bipyridyl: Similar but with bromomethyl groups instead of chloromethyl groups.

Uniqueness

4,4’-Bis(chloromethyl)-2,2’-bipyridyl is unique due to its bipyridine core, which provides distinct electronic properties and coordination chemistry compared to biphenyl derivatives. The presence of chloromethyl groups also allows for versatile functionalization, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

4-(chloromethyl)-2-[4-(chloromethyl)pyridin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKSOWFFOHQARA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CCl)C2=NC=CC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441813
Record name 4,4'-Bis(chloromethyl)-2,2'-bipyridyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138219-98-4
Record name 4,4'-Bis(chloromethyl)-2,2'-bipyridyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Bis(chloromethyl)-2,2'-bipyridyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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